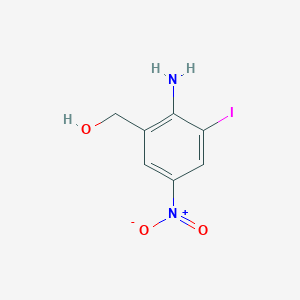
(2-Amino-3-iodo-5-nitrophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-3-iodo-5-nitrophenyl)methanol is an organic compound with the molecular formula C7H7IN2O3 It is characterized by the presence of amino, iodo, and nitro functional groups attached to a benzene ring, along with a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-3-iodo-5-nitrophenyl)methanol typically involves a multi-step process. One common method includes the nitration of 2-iodoaniline to introduce the nitro group, followed by reduction to form the amino group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products:
Oxidation: Formation of 2-amino-3-iodo-5-nitrobenzaldehyde or 2-amino-3-iodo-5-nitrobenzoic acid.
Reduction: Formation of 2,3-diamino-5-nitrophenylmethanol.
Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Amino-3-iodo-5-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Amino-3-iodo-5-nitrophenyl)methanol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds with biological macromolecules, influencing their function .
Comparaison Avec Des Composés Similaires
2-Amino-5-nitrobenzyl alcohol: Similar structure but lacks the iodo group.
2-Amino-5-nitrobenzenemethanol: Another similar compound with slight structural variations.
Uniqueness: The presence of the iodo group in (2-Amino-3-iodo-5-nitrophenyl)methanol makes it unique, as it can participate in specific halogen bonding interactions and undergo unique substitution reactions compared to its analogs .
Propriétés
Formule moléculaire |
C7H7IN2O3 |
|---|---|
Poids moléculaire |
294.05 g/mol |
Nom IUPAC |
(2-amino-3-iodo-5-nitrophenyl)methanol |
InChI |
InChI=1S/C7H7IN2O3/c8-6-2-5(10(12)13)1-4(3-11)7(6)9/h1-2,11H,3,9H2 |
Clé InChI |
WRWDDJDGCUEODC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1CO)N)I)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13087709.png)
![tert-Butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13087713.png)

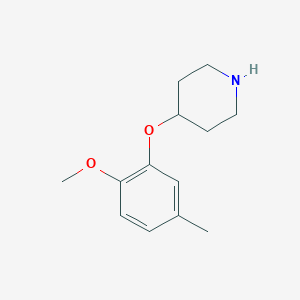
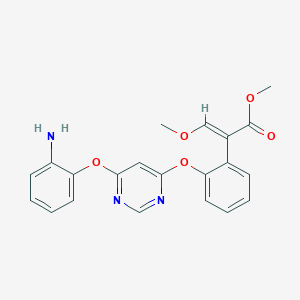
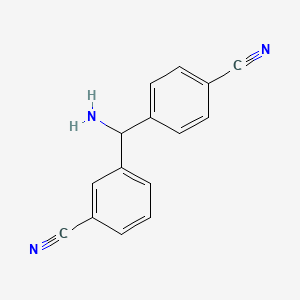

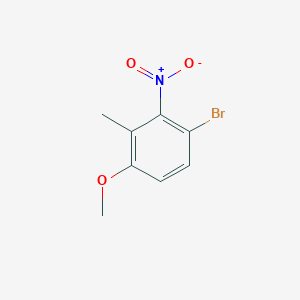
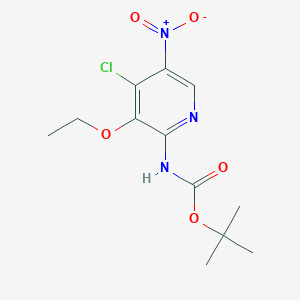

![1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13087779.png)
![1'-Benzyl-7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13087791.png)
![tert-Butyl 7-hydroxy-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B13087794.png)

